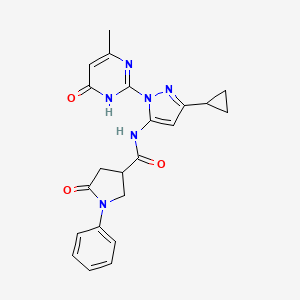![molecular formula C15H20N2O5S B2658675 N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-46-2](/img/structure/B2658675.png)
N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as CP 94253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP 94253 is a selective agonist for the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, pain perception, and cardiovascular function.
Applications De Recherche Scientifique
Supramolecular Chemistry
Research on supramolecular polymers highlights the importance of molecular structures similar to N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in forming intricate supramolecular architectures. The study by Claudio A. Jiménez et al. (2009) discusses the syntheses and crystal structures of novel trisamides, showing how variations in aliphatic chains influence crystal packing and supramolecular frameworks through hydrogen bonding (Jiménez et al., 2009). This research underscores the compound's potential in designing new materials with specific crystallographic properties.
Synthetic Methodologies
Ken Cheng et al. (2016) provide a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates, showcasing methodologies that could be applied to the synthesis of related compounds (Cheng et al., 2016). This study illustrates the versatility of synthetic routes available for constructing complex molecules, which might include the synthesis of this compound or its derivatives.
Propriétés
IUPAC Name |
N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(11-5-6-13-14(9-11)22-10-21-13)16-7-8-23(19,20)17-12-3-1-2-4-12/h5-6,9,12,17H,1-4,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMPHCLMWVXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



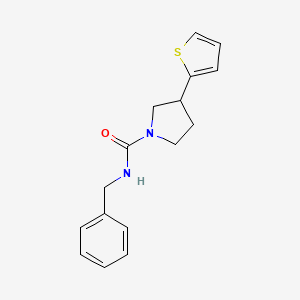
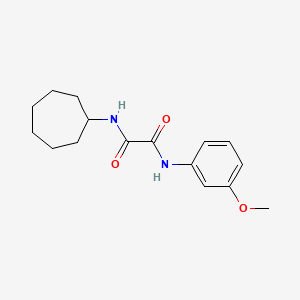
![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)
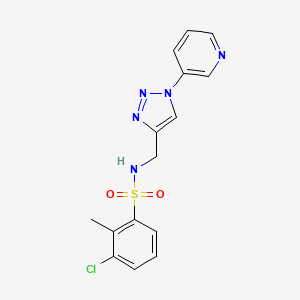
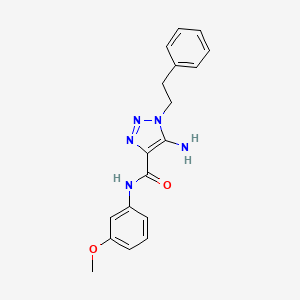

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)
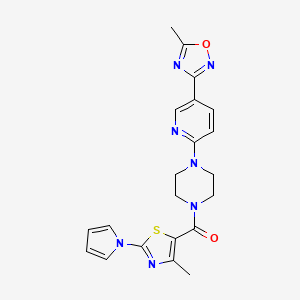
![5-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2658609.png)
![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)
